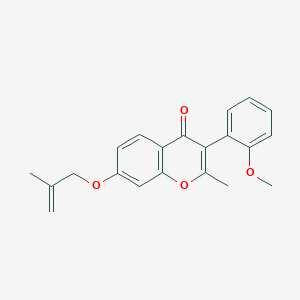
3-(2-methoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-methoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one” is a type of organic compound. It contains a chromen-4-one moiety, which is a common structural feature in many natural products and pharmaceuticals . The methoxy and methylallyl groups attached to the phenyl and chromen moieties, respectively, could potentially influence the compound’s physical, chemical, and biological properties.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the chromen-4-one core and the attached groups. The chromen-4-one moiety is a common structural feature in many natural products and pharmaceuticals, and its reactivity has been studied in various chemical reactions .Applications De Recherche Scientifique
Antibacterial Activity
Research on 4-hydroxy-chromen-2-one derivatives, closely related to the queried compound, demonstrates significant antibacterial effects. Studies have synthesized and characterized various compounds for their antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of bacteriostatic and bactericidal activity. These findings suggest potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Phototransformation and Novel Synthesis
The phototransformation of chromen-4-ones has been explored, indicating regioselective photocyclisation and dealkoxylation properties. This research outlines the formation of exotic tetracyclic scaffolds upon UV light irradiation, suggesting applications in synthesizing novel organic compounds with unique structures (Khanna et al., 2015).
Antimicrobial and Antifungal Activity
Novel chromen-2-one derivatives have been synthesized and demonstrated significant antimicrobial and antifungal activities. This includes the development of compounds showing comparable or superior effectiveness to standard treatments, highlighting their potential in treating various infections (Mandala et al., 2013).
Photovoltaic Applications
Chromen-2-one-based organic dyes have been investigated for their electronic and photovoltaic properties, especially in applications for dye-sensitized solar cells. This research demonstrates the potential of chromen-2-one derivatives in improving light-capturing and electron injection capabilities, thus enhancing photoelectric conversion efficiency in solar energy technologies (Gad et al., 2020).
Anticoagulant Activities
Isoxazoline chromene derivatives exhibit notable anticoagulant activities, suggesting potential therapeutic applications in preventing blood clots. This synthesis and pharmacological evaluation of new compounds underscore the versatility of chromen-2-one derivatives in medical applications, specifically in managing conditions requiring anticoagulation therapy (Zghab et al., 2017).
Mécanisme D'action
Target of Action
Without specific studies on this compound, it’s challenging to identify its primary targets. Chromen-4-one derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects . These activities suggest that the compound could interact with a variety of molecular targets, such as enzymes involved in inflammatory responses or cancer cell proliferation.
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways might be affected by this compound. Based on the biological activities of similar compounds, it could potentially affect pathways related to inflammation, oxidative stress, cell proliferation, or microbial growth .
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13(2)12-24-15-9-10-17-19(11-15)25-14(3)20(21(17)22)16-7-5-6-8-18(16)23-4/h5-11H,1,12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDMBEMLICOQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

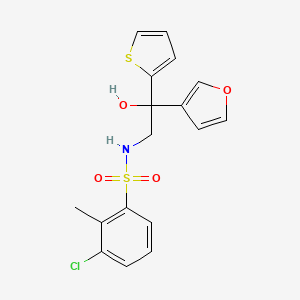
![N-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2977226.png)
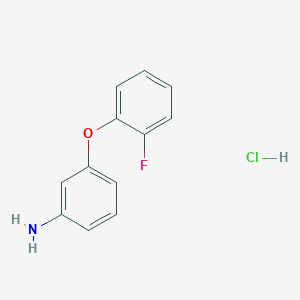
![N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-N'-(3-methylphenyl)urea](/img/structure/B2977229.png)
![1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2977231.png)
![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2977232.png)
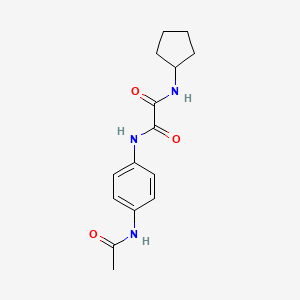
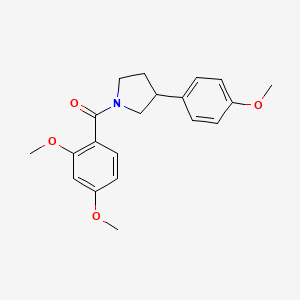
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B2977236.png)
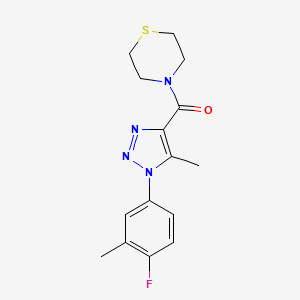
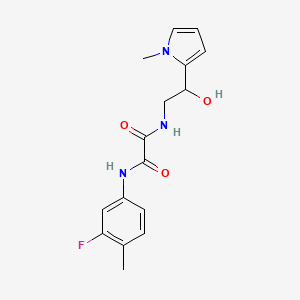
![[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2977239.png)

![4-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]oxan-4-ol](/img/structure/B2977246.png)